5-Amino-2-(4-amino-2-hydroxy-phenyl)phenol
Description
Contextualization within the Phenol (B47542) and Aniline (B41778) Chemical Class
5-Amino-2-(4-amino-2-hydroxy-phenyl)phenol is a complex molecule that can be understood as a derivative of both phenols and anilines. Phenols are characterized by a hydroxyl (-OH) group directly attached to an aromatic ring, which imparts acidic properties and reactivity towards electrophilic aromatic substitution. Anilines, on the other hand, possess an amino (-NH2) group on an aromatic ring, bestowing basic characteristics and also activating the ring for electrophilic substitution.
The subject compound, with its two hydroxyl and two amino groups on a biphenyl (B1667301) scaffold, exhibits a fascinating interplay of these functionalities. The electron-donating nature of both amino and hydroxyl groups significantly activates the aromatic rings, making them susceptible to further chemical modifications. The presence of these groups also allows for the formation of intra- and intermolecular hydrogen bonds, which can influence the compound's physical properties, such as its melting point and solubility.
Evolution of Synthetic Strategies for Related Aromatic Systems
The synthesis of polyfunctional aromatic compounds like this compound has evolved significantly over the years. Early methods often involved multi-step processes with harsh reaction conditions and limited yields. The synthesis of related aminophenol derivatives has traditionally been achieved through the reduction of the corresponding nitrophenols.
More contemporary approaches focus on developing efficient and selective synthetic routes. For instance, copper-catalyzed reactions have been employed for the synthesis of meta-aminophenol derivatives through a researchgate.net-rearrangement followed by an oxa-Michael addition cascade reaction. The synthesis of substituted biphenyl derivatives, the core of the target molecule, has been advanced through various cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann reactions. These modern synthetic methods offer greater control over the final structure and allow for the introduction of a variety of functional groups with higher efficiency and selectivity. The synthesis of polyfunctional aromatic imines with zwitterionic character has also been achieved through one-step oxidative condensation reactions.
Significance of Multifunctional Aromatic Compounds in Advanced Chemical Endeavors
Multifunctional aromatic compounds are at the forefront of numerous advanced chemical endeavors due to the synergistic effects of their varied functional groups. These compounds serve as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. The presence of multiple reactive sites on a single molecular scaffold allows for the construction of complex architectures and the fine-tuning of material properties.
In materials science, porous aromatic frameworks (PAFs) constructed from multifunctional aromatic building blocks have shown exceptional properties for gas storage, separation, and catalysis. The ability to modify the functional groups on the aromatic rings allows for the creation of materials with tailored pore sizes and chemical affinities. In medicinal chemistry, the incorporation of multiple pharmacophores into a single molecule can lead to compounds with enhanced biological activity and selectivity. For example, multifunctional tacrine-quinoline hybrids have been developed as potential anti-Alzheimer's agents. Aromatic compounds are also integral to the development of agrochemicals, including pesticides and herbicides.
Overview of Established Research Trajectories for Aromatic Amino-Hydroxyl Systems
Research into aromatic systems containing both amino and hydroxyl groups has followed several key trajectories. One significant area of focus is their application as precursors in the synthesis of heterocyclic compounds, such as benzoxazoles, which are known to possess a wide range of biological activities. The adjacent amino and hydroxyl groups can readily undergo cyclization reactions to form these valuable heterocyclic systems.
Another important research avenue is the study of their antioxidant properties. The combination of amino and hydroxyl groups on an aromatic ring can lead to potent antioxidant activity, as these groups can act as radical scavengers. The synthesis and evaluation of o-aminophenol derivatives have demonstrated their potential as antioxidant agents.
Furthermore, the coordination chemistry of these ligands with various metal ions is an active area of investigation. The ability of the amino and hydroxyl groups to chelate metal ions has led to the development of novel catalysts and materials with interesting magnetic and electronic properties. For instance, a Cu(II) complex of a related azo-compound has been synthesized and studied for its cytotoxicity. The mechanism of aromatic amino acid hydroxylation is another area of active research, with studies focusing on the role of iron-containing enzymes.
Interactive Data Tables
Below are interactive data tables summarizing key information about this compound and a closely related isomer, 4,4'-Diamino-3,3'-biphenyldiol.
| Property | This compound | 4,4'-Diamino-3,3'-biphenyldiol |
|---|---|---|
| CAS Number | 70894-13-2 | 2373-98-0 |
| Molecular Formula | C12H12N2O2 | C12H12N2O2 |
| Molecular Weight | 216.24 g/mol | 216.24 g/mol |
| Appearance | Data Not Available | Crystalline Powder |
| Melting Point | Data Not Available | 292 °C |
| Density | Data Not Available | 1.4 g/cm³ |
| Spectroscopic Data | Representative Data for Related Biphenyl Structures |
|---|---|
| 1H NMR (CDCl3, ppm) | δ 7.48-7.46 (d, 4H), 7.23-7.21 (d, 4H) for 4,4'-dimethyl biphenyl |
| 13C NMR (CDCl3, ppm) | δ 138.4, 136.8, 129.6, 126.9, 21.2 for 4,4'-dimethyl biphenyl |
| FT-IR | Characteristic peaks for O-H, N-H, and aromatic C-H and C=C stretching would be expected. |
| Mass Spectrometry | Expected molecular ion peak (M+) at m/z 216.09. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-(4-amino-2-hydroxyphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6,15-16H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCNDGPUJSVBIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C2=C(C=C(C=C2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80311267 | |
| Record name | 4,4'-Diamino[1,1'-biphenyl]-2,2'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80311267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70894-13-2 | |
| Record name | NSC240763 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240763 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Diamino[1,1'-biphenyl]-2,2'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80311267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Methodologies for the Synthesis of 5 Amino 2 4 Amino 2 Hydroxy Phenyl Phenol and Its Precursors
Strategic Retrosynthetic Analysis of the Target Compound
A thorough retrosynthetic analysis is the first step in designing a viable synthetic pathway. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials, which helps to identify key bond formations and potential synthetic hurdles.
The most logical disconnection in 5-Amino-2-(4-amino-2-hydroxy-phenyl)phenol is the C-C single bond connecting the two phenyl rings. This identifies the core challenge as a biaryl coupling reaction. Several established methods, such as the Suzuki-Miyaura, Stille, Negishi, and Ullmann couplings, are available for the formation of such bonds. researchgate.netrsc.org The choice of coupling reaction will heavily influence the nature of the precursor molecules. For instance, a Suzuki-Miyaura approach would necessitate a halogenated phenyl ring and a phenylboronic acid or ester.
Key Synthetic Challenges:
Regioselectivity: The synthesis must precisely control the placement of the four substituents (two amino, two hydroxyl) at the correct positions (2, 5, 2', and 4'). This requires the synthesis of accurately substituted precursors.
Functional Group Compatibility: The amino and hydroxyl groups are highly reactive. They are nucleophilic and can be easily oxidized. These groups can interfere with many standard organometallic coupling reactions by poisoning the catalyst or participating in side reactions.
Steric Hindrance: The presence of a hydroxyl group at the 2-position, ortho to the biaryl linkage, introduces significant steric bulk. This can hinder the coupling reaction, potentially leading to low yields. researchgate.net Tetrasubstituted biphenyls are particularly challenging to synthesize via standard coupling methods. acs.org
Given the reactivity of the amine and hydroxyl groups, a robust protecting group strategy is essential. Protecting groups temporarily mask these functionalities, rendering them inert to the conditions of the coupling reaction and other synthetic transformations. organic-chemistry.org The ideal strategy would be orthogonal, allowing for the selective removal of one type of protecting group in the presence of others. organic-chemistry.orgjocpr.com
For Amino Groups: The most common protecting groups for amines are carbamates, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). masterorganicchemistry.com
Boc: Installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to a wide range of conditions but is easily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com
Cbz: Installed using benzyl (B1604629) chloroformate, it is stable to acidic conditions but can be cleaved by catalytic hydrogenation (H₂/Pd-C). masterorganicchemistry.com
For Hydroxyl Groups: Phenolic hydroxyl groups are typically protected as ethers or silyl (B83357) ethers.
Benzyl (Bzl): A common ether protecting group that can be removed via catalytic hydrogenation, often under the same conditions as a Cbz group.
Silyl Ethers (e.g., TBDMS): These are versatile but may not be robust enough for certain cross-coupling conditions.
An effective strategy would involve protecting the amines as Boc groups and the hydroxyls as benzyl ethers. This allows for the simultaneous deprotection of the benzyl ethers via hydrogenation, followed by the removal of the Boc groups under acidic conditions, minimizing the number of synthetic steps.
| Functional Group | Protecting Group | Abbreviation | Installation Reagent | Deprotection Conditions |
| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Acid (e.g., TFA) |
| Amine | Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenation (H₂/Pd-C) |
| Hydroxyl | Benzyl | Bzl | Benzyl bromide (with base) | Catalytic Hydrogenation (H₂/Pd-C) |
| Hydroxyl | Methoxy | Me | Dimethyl sulfate (B86663) (with base) | BBr₃ |
Development of Novel Synthetic Pathways
Modern synthetic chemistry offers several innovative approaches that can be applied to construct the this compound core and its precursors more efficiently.
Instead of carrying the amino and hydroxyl groups through the entire synthesis, they could potentially be installed on a pre-formed biphenyl (B1667301) scaffold or on the precursor rings using modern C-H functionalization techniques. Recent advancements have demonstrated the direct amination and hydroxylation of aromatic C-H bonds. acs.orgacs.org
Photocatalysis: Dual catalyst systems combining photocatalysis and cobalt catalysis have been used to produce aniline (B41778) from benzene (B151609) and ammonia, and phenol (B47542) from benzene and water, under mild conditions. acs.orgresearchgate.net This approach could offer a greener alternative for functionalizing the aromatic rings.
Directed ortho-Metalation: Copper-catalyzed reactions can achieve the direct hydroxylation and amination of arenes with high regioselectivity, guided by a directing group. acs.org This strategy could be employed to precisely install the ortho-hydroxyl group on one of the precursor rings.
Dehydrogenative Synthesis: N-functionalized 2-aminophenols can be synthesized in a single step from cyclohexanones and amines through a dehydrogenative process, offering a rapid assembly of one of the key precursor structures. nih.gov
Multi-component reactions (MCRs) are powerful tools in which three or more reactants combine in a one-pot reaction to form a complex product that incorporates most or all of the atoms of the starting materials. nih.govmdpi.com While a single MCR to form the final target compound is unlikely, MCRs could be invaluable for the rapid and efficient synthesis of the highly substituted precursors.
For example, reactions like the Strecker or Ugi MCRs can be used to generate complex amino-acid or peptide-like structures, which could be further elaborated into the necessary phenyl precursors. mdpi.comnih.gov The Hantzsch pyrrole (B145914) synthesis, another MCR, demonstrates the ability to construct complex heterocyclic systems from simple starting materials, and similar principles could be adapted to build the substituted aniline or phenol rings required for the subsequent biaryl coupling. mdpi.com This approach significantly enhances synthetic efficiency by reducing the number of separate purification steps.
Modern approaches like Bayesian optimization are increasingly being used to accelerate this process. rsc.orgchimia.ch By using algorithms to select the next set of experimental conditions based on previous results, these methods can explore a complex reaction space more efficiently than traditional one-variable-at-a-time approaches. rsc.orgchimia.ch
A hypothetical optimization for a Suzuki-Miyaura coupling to form the protected biphenyl core is presented below.
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 35 |
| 2 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 68 |
| 3 | Pd(OAc)₂ (2) | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 75 |
| 4 | Pd(OAc)₂ (2) | SPhos | Cs₂CO₃ | Toluene/H₂O | 80 | 62 |
| 5 | Pd₂(dba)₃ (1) | SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 81 |
| 6 | Pd₂(dba)₃ (1) | XPhos | K₃PO₄ | 2-MeTHF/H₂O | 100 | 85 |
This data illustrates how systematic variation of the palladium source, phosphine (B1218219) ligand, base, and solvent system can dramatically improve the yield of the desired product.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Influence of Solvent Systems on Reaction Kinetics
The choice of solvent plays a pivotal role in dictating the rate and efficiency of the key synthetic steps leading to this compound and its precursors. For the construction of the biphenyl skeleton via Suzuki-Miyaura coupling, the solvent system significantly influences the reaction kinetics. While a wide range of solvents can be employed, their polarity has been shown to affect the activity of catalytic intermediates. For instance, in the coupling of chloroaryl triflates, polar aprotic solvents like acetonitrile (B52724) (MeCN) and dimethylformamide (DMF) can favor a different reaction pathway compared to nonpolar solvents such as THF or toluene, by stabilizing anionic transition states. frontiersin.org However, the influence of the solvent can be less pronounced compared to other factors like temperature and catalyst choice. nih.gov In some cases, the Suzuki-Miyaura reaction is surprisingly tolerant to the choice of solvent, with the reaction proceeding efficiently in various media. researchgate.net
For the introduction of amino groups via Ullmann-type C-N bond formation, polar, high-boiling solvents like N-methylpyrrolidone (NMP), nitrobenzene, or DMF are traditionally used. digitellinc.com These solvents are effective at solubilizing the reactants and the copper catalyst, facilitating the reaction at the required high temperatures. More contemporary methods have explored the use of aqueous media, which offers a greener alternative. A CuI-based catalytic system with a prolinamide ligand has been shown to effectively promote the Ullmann-type cross-coupling of aryl halides with amines in water. researchgate.net
Below is an interactive data table summarizing the effect of different solvent systems on the yield of Suzuki-Miyaura coupling reactions for the synthesis of biphenyl derivatives.
| Solvent System | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| DMF/H₂O (1:1) | 80 | 1-3 | 91-97 | researchgate.net |
| Ethanol | 80 | 3 | 97 | researchgate.net |
| Toluene | 110 | 24 | 75 | acs.org |
| 2-MeTHF | 65 | 4 | 79 | nih.gov |
| NMP | Room Temperature | Not specified | Complete Conversion | nih.gov |
Impact of Temperature and Pressure on Reaction Efficiency
Temperature is a critical parameter that directly influences the rate and selectivity of the synthetic transformations. In Suzuki-Miyaura couplings, an increase in temperature generally leads to higher conversion rates. For instance, in the coupling of 1-iodo-4-nitrobenzene (B147127) with phenylboronic acid, increasing the temperature from room temperature to 80°C significantly enhances the product yield. researchgate.net Similarly, studies on the coupling of various boronic acids with 1-bromo-4-fluorobenzene (B142099) have shown that increasing the temperature from 70°C to 110°C results in higher conversion percentages. acs.org
For Ullmann condensation reactions, traditionally high temperatures, often exceeding 210°C, are required. digitellinc.com However, modern catalytic systems have enabled these reactions to proceed at milder temperatures. For example, the use of activated copper can lower the required temperature to below 100°C. organic-chemistry.org In the context of Buchwald-Hartwig amination, a palladium-catalyzed method for C-N bond formation, reaction temperature is also a key factor. While some modern catalyst systems can operate at room temperature, many reactions still require elevated temperatures to achieve high yields, particularly with less reactive aryl chlorides. rsc.org
Pressure is a less commonly varied parameter in these liquid-phase reactions unless gaseous reactants are involved. However, in hydrogenation reactions, which could be employed for the reduction of nitro groups to form the precursor aminophenols, hydrogen pressure is a critical variable.
The following interactive data table illustrates the effect of temperature on the yield of Suzuki-Miyaura coupling reactions.
| Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|
| Room Temperature | Not specified | 54 | researchgate.net |
| 40 | Not specified | 78.8 | researchgate.net |
| 60 | Not specified | 90.8 | researchgate.net |
| 80 | 3 | 97 | researchgate.net |
| 110 | 3 | Higher Conversion | acs.org |
Role of Catalytic Loadings and Additives
The efficiency of palladium- and copper-catalyzed reactions is highly dependent on the catalyst loading and the presence of additives such as ligands and bases. In palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings, catalyst loadings can often be very low, in the range of mol% or even ppm levels for highly active catalysts. rsc.org The choice of ligand is crucial for stabilizing the active catalytic species and promoting the desired bond formation. Bulky, electron-rich phosphine ligands are commonly employed in these reactions. nih.gov
In Ullmann-type reactions, while stoichiometric amounts of copper were traditionally used, modern catalytic systems employ catalytic amounts of copper salts, often in the presence of a ligand. The ligand, which can be a diamine, an amino acid, or a diketone, accelerates the reaction and allows for milder reaction conditions. digitellinc.com
Bases are essential additives in both Suzuki-Miyaura and Ullmann reactions. In Suzuki-Miyaura couplings, the base is required to activate the organoboron species. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can influence the reaction rate and yield. researchgate.net In Ullmann reactions, a base is used to deprotonate the nucleophile (e.g., phenol or amine).
The following interactive data table summarizes the effect of catalyst loading on the yield of Buchwald-Hartwig amination reactions.
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|
| 10 ppm (0.001) | Not specified | High | rsc.org |
| 50 ppm (0.005) | Not specified | High | rsc.org |
| 1 | Mild Conditions | Moderate to High | rsc.org |
| 4 | 6-15 | 64 (monoamination) | gatech.edu |
| 5-7 | <12 | 20-60 | frontiersin.org |
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanisms of the key bond-forming steps is crucial for optimizing the synthesis of this compound. The primary transformations involve the formation of the biphenyl C-C bond and the installation of the C-N bonds.
Elucidation of Reaction Intermediates
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination. The reaction begins with the oxidative addition of an aryl halide to a Pd(0) complex to form a Pd(II) species. This is followed by transmetalation with the organoboron compound, which is activated by a base. The final step is reductive elimination from the resulting diorganopalladium(II) complex to yield the biphenyl product and regenerate the Pd(0) catalyst. nih.gov
The mechanism of the Ullmann reaction is more debated. While a radical mechanism has been ruled out, the reaction is thought to involve the formation of an organocopper intermediate. nih.gov One proposed mechanism involves the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the nucleophile and subsequent reductive elimination. organic-chemistry.org Another possibility involves the formation of a copper(I) alkoxide or amide, which then reacts with the aryl halide in a nucleophilic aromatic substitution-like manner. digitellinc.com
In the Buchwald-Hartwig amination, the catalytic cycle is similar to the Suzuki-Miyaura reaction, involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. rsc.org
Kinetic Studies of Rate-Determining Steps
Kinetic studies provide valuable insights into the rate-determining step of a reaction, which is essential for process optimization. In many Suzuki-Miyaura reactions, the oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step. However, the transmetalation or reductive elimination steps can also be rate-limiting depending on the specific substrates, ligands, and reaction conditions.
For the Ullmann reaction, kinetic analysis has provided evidence for oxidative addition to a Cu(I) reaction center followed by nucleophilic addition and reductive elimination. nih.gov A Hammett analysis showed a positive rho value for the reaction with substituted aryl halides, consistent with oxidative addition being involved in the rate-determining step. Conversely, a negative rho value for the reaction with substituted phenols suggests that the coordination of the phenol to the copper center is also a key step. nih.gov
In the palladium-catalyzed amination of aryl bromides, kinetic studies have shown that the oxidative addition of the aryl bromide to the Pd(0) complex can be the turnover-limiting step. The reaction rate can show a zero-order dependence on the concentration of the aryl halide and the amine under certain conditions, indicating that a step preceding the oxidative addition, such as ligand dissociation from the palladium complex, is the slowest step.
Stereochemical Considerations in Synthesis
The target molecule, this compound, possesses a biphenyl core. Biphenyls with bulky substituents in the ortho positions can exhibit atropisomerism, a type of axial chirality arising from restricted rotation around the single bond connecting the two aryl rings. The presence of hydroxyl groups in the ortho positions of the biphenyl core of the target molecule could potentially lead to the existence of stable atropisomers.
The synthesis of a single atropisomer often requires an asymmetric catalytic method. Enantioselective Suzuki-Miyaura couplings have been developed using chiral ligands to control the stereochemistry of the resulting biphenyl product. acs.org The degree of stereocontrol is influenced by the structure of the ligand and the reaction conditions. Similarly, asymmetric Ullmann couplings can be achieved using chiral ligands. organic-chemistry.org
If the synthesis of this compound results in a racemic mixture of atropisomers, resolution techniques would be necessary to separate the enantiomers. The stability of these atropisomers, and thus the feasibility of their separation, depends on the rotational barrier between them, which is influenced by the size of the ortho substituents and any intramolecular interactions, such as hydrogen bonding between the hydroxyl and amino groups.
Exploration of Reaction Pathways and Derivatization Strategies for 5 Amino 2 4 Amino 2 Hydroxy Phenyl Phenol
Reactions at Amino Functionalities
The primary aromatic amine groups are nucleophilic centers that readily participate in a variety of chemical reactions. Their reactivity can be modulated by the electronic effects of the other substituents on the aromatic rings.
Acylation and Alkylation Reactions
The amino groups of 5-Amino-2-(4-amino-2-hydroxy-phenyl)phenol can be readily acylated or alkylated to form amides and secondary or tertiary amines, respectively. These reactions are fundamental for protecting the amine functionality or for introducing new molecular fragments to alter the compound's properties.
Acylation: This reaction typically involves treating the aminophenol with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The reaction proceeds via nucleophilic acyl substitution. Given the presence of two amino groups, the reaction can lead to mono- or di-acylated products depending on the stoichiometry of the reagents. Chemoselective acylation, favoring the more nucleophilic amine, can sometimes be achieved by controlling reaction conditions. researchgate.net For instance, enzymatic methods using immobilized lipase (B570770) have been shown to accomplish chemoselective acetylation of aminophenols. researchgate.net
Alkylation: Selective alkylation of the amino groups in aminophenols can be achieved through various methods. researchgate.net One common strategy involves reductive amination, where the aminophenol is first condensed with an aldehyde or ketone to form an imine (Schiff base), which is then reduced in situ with a reducing agent like sodium borohydride. researchgate.net Alternatively, direct alkylation with alkyl halides can be performed, though this method risks over-alkylation and potential O-alkylation of the phenolic hydroxyls. To favor N-alkylation, the hydroxyl groups can be protected, or the reaction conditions can be carefully controlled. researchgate.net
| Reaction Type | Typical Reagents | Product Class | Notes |
| Acylation | Acyl chlorides (R-COCl), Acid anhydrides ((R-CO)₂O) | Amides | Can be mono- or di-substituted. Base is often used as a catalyst or scavenger. |
| Alkylation | Alkyl halides (R-X), Aldehydes/Ketones + Reducing Agent (e.g., NaBH₄) | Secondary/Tertiary Amines | Direct alkylation can lead to mixtures; reductive amination is often more selective. |
Schiff Base Formation and Condensation Reactions
The primary amino groups readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. mdpi.com This reaction is typically catalyzed by acid or base and involves the elimination of a water molecule. wikipedia.orgpearson.com The formation of the azomethine (–C=N–) linkage is a versatile method for creating larger, more complex molecules. nih.govrsc.org
The reaction with this compound can produce a variety of products depending on the molar ratio of the carbonyl compound used. Reaction with one equivalent could lead to a mixture of mono-Schiff bases, while using two or more equivalents would favor the formation of the di-Schiff base. The presence of the ortho-hydroxyl group relative to one of the amino groups can lead to the formation of stable intramolecular hydrogen bonds in the resulting Schiff base, influencing its conformation and properties. mdpi.com These condensation reactions are foundational in the synthesis of various ligands used in coordination chemistry. researchgate.netnih.gov
| Carbonyl Reactant | Product | Key Feature |
| Aldehyde (R-CHO) | Imine (Schiff Base) | Forms an azomethine (-CH=N-) bond. |
| Ketone (R-CO-R') | Imine (Schiff Base) | Forms an azomethine (-CR'R=N-) bond. |
Oxidative Coupling Pathways Involving Amine Groups
Aromatic amines can undergo oxidative coupling reactions to form new C-C, C-N, or N-N bonds, leading to dimers, oligomers, or polymers. These reactions can be mediated by chemical oxidants or enzymes like laccases. taylorandfrancis.com The amino groups in this compound can participate in such transformations. The presence of hydroxyl groups on the rings activates them towards electrophilic substitution, making oxidative coupling a complex process with multiple potential reaction sites. nih.gov
For example, oxidative coupling of anilines can lead to the formation of phenazine-type structures or other complex heterocyclic systems. The reaction of anilines with o-aminophenols in the presence of an oxidant like sodium periodate (B1199274) is a known method for bioconjugation. taylorandfrancis.com The precise outcome of such a reaction with the target molecule would be highly dependent on the specific oxidant and reaction conditions employed, potentially leading to intramolecular cyclization or intermolecular polymerization.
Reactions at Hydroxyl Functionalities
The phenolic hydroxyl groups are weakly acidic and can act as nucleophiles once deprotonated. They are also sites for oxidation.
Etherification and Esterification Reactions
The hydroxyl groups can be converted into ethers or esters to protect them or to introduce functionalities that modulate the molecule's physical and chemical properties.
Etherification: The most common method for preparing phenol (B47542) ethers is the Williamson ether synthesis. ambeed.com This involves deprotonating the phenol with a strong base (e.g., sodium hydride, sodium hydroxide) to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide in a nucleophilic substitution reaction. With two hydroxyl groups, this reaction can yield mono- or di-ethers. Selective etherification of one hydroxyl group over the other would be challenging and likely require advanced protection-deprotection strategies.
Esterification: Phenolic esters can be synthesized by reacting the phenol with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine. This is similar to the acylation of amines, and thus, performing this reaction on an unprotected molecule would likely lead to a mixture of N-acylated and O-acylated products. Another method is Fischer esterification, which involves reacting the phenol with a carboxylic acid in the presence of a strong acid catalyst. smolecule.com Specialized methods, such as using phosphorus pentoxide as a condensing agent, have also been reported for the esterification of substituted aminohydroxybenzoic acids with phenols. google.com
| Reaction Type | Typical Reagents | Product Class | Notes |
| Etherification | Alkyl halide (R-X) + Strong Base (e.g., NaOH, NaH) | Ethers | Proceeds via the phenoxide ion intermediate. |
| Esterification | Acyl chloride (R-COCl), Acid anhydride ((R-CO)₂O), Carboxylic Acid + Acid Catalyst | Esters | Competition with N-acylation is a key consideration. |
Selective Oxidation and Reduction of Phenolic Hydroxyls
Oxidation: Phenols, particularly aminophenols, are susceptible to oxidation. The oxidation of aminophenols can lead to the formation of quinone-imines or quinones. semnan.ac.ir For example, the electrochemical oxidation of 4-aminophenol (B1666318) produces a p-quinoneimine species. semnan.ac.ir The specific products from the oxidation of this compound would depend on the oxidant used and the reaction conditions. Strong oxidants could lead to complex polymeric materials, while milder, more selective oxidants might allow for the isolation of specific quinoidal structures.
Reduction: The direct reduction of a phenolic hydroxyl group is a chemically challenging transformation as the C-O bond is very strong. Typically, this requires converting the hydroxyl group into a better leaving group. One common multi-step method is to first convert the phenol to its corresponding aryl tosylate or triflate. This derivative can then undergo catalytic hydrogenolysis (e.g., with H₂ over a palladium catalyst) to cleave the C-O bond and replace it with a C-H bond. Another approach is the Barton-McCombie deoxygenation, which involves converting the phenol into a thiocarbonyl derivative, followed by treatment with a radical initiator and a hydrogen atom source. These methods, while effective, require multiple synthetic steps.
Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation and Purity Assessment of 5 Amino 2 4 Amino 2 Hydroxy Phenyl Phenol and Its Derivatives
Vibrational Spectroscopy Methodologies (FT-IR, Raman) for Functional Group Identification
Analysis of Characteristic Stretching and Bending Modes
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups and fingerprint the molecular structure of "5-Amino-2-(4-amino-2-hydroxy-phenyl)phenol". The vibrational modes observed in the spectra correspond to the stretching and bending of specific bonds within the molecule.
The key functional groups in this compound are the hydroxyl (-OH), amine (-NH2), and aromatic (C=C-C) moieties, each giving rise to characteristic vibrational bands.
O-H Stretching: The hydroxyl groups typically exhibit a broad and strong absorption band in the IR spectrum in the region of 3200-3600 cm⁻¹. This broadening is a direct consequence of hydrogen bonding.
N-H Stretching: The primary amine groups show two distinct stretching vibrations in the 3300-3500 cm⁻¹ range: an asymmetric stretching band at a higher wavenumber and a symmetric stretching band at a lower wavenumber.
C-H Aromatic Stretching: The stretching vibrations of the C-H bonds on the aromatic rings are typically observed as multiple weak to medium bands in the 3000-3100 cm⁻¹ region.
N-H Bending: The scissoring (bending) vibration of the primary amine groups results in a medium to strong band around 1590-1650 cm⁻¹.
C=C Aromatic Stretching: The stretching vibrations within the benzene (B151609) rings produce a series of characteristic bands in the 1450-1600 cm⁻¹ region.
C-O Stretching: The stretching vibration of the phenolic C-O bond is typically found in the 1200-1260 cm⁻¹ range.
C-N Stretching: The C-N stretching vibration for aromatic amines appears in the 1250-1360 cm⁻¹ region.
Out-of-Plane Bending: The substitution pattern on the benzene rings can be inferred from the strong C-H out-of-plane bending (wagging) bands in the 690-900 cm⁻¹ region of the IR spectrum.
A summary of the expected characteristic vibrational frequencies for "this compound" is presented in the table below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Asymmetric & Symmetric Stretching | Amine (-NH₂) | 3300 - 3500 | Medium |
| Stretching | Hydroxyl (-OH) | 3200 - 3600 | Strong, Broad |
| Stretching | Aromatic C-H | 3000 - 3100 | Weak to Medium |
| Bending (Scissoring) | Amine (-NH₂) | 1590 - 1650 | Medium to Strong |
| Stretching | Aromatic C=C | 1450 - 1600 | Medium to Strong |
| Stretching | C-N | 1250 - 1360 | Medium |
| Stretching | Phenolic C-O | 1200 - 1260 | Strong |
| Out-of-Plane Bending | Aromatic C-H | 690 - 900 | Strong |
Effect of Hydrogen Bonding on Vibrational Frequencies
Hydrogen bonding, both intramolecular (within the same molecule) and intermolecular (between different molecules), significantly influences the vibrational frequencies of the O-H and N-H groups in "this compound".
The presence of hydroxyl and amino groups on the same and adjacent phenyl rings allows for the formation of intramolecular hydrogen bonds. For instance, a hydrogen bond can form between the hydrogen of a hydroxyl group and the nitrogen of a nearby amino group. Intermolecular hydrogen bonding occurs between the hydroxyl and amino groups of neighboring molecules, leading to molecular association in the solid state and in concentrated solutions.
The primary effects of hydrogen bonding on vibrational frequencies are:
Lowering of Stretching Frequencies: Hydrogen bonding weakens the X-H bond (where X is O or N), causing the bond to lengthen slightly. quora.com This results in a decrease in the force constant of the bond and, consequently, a shift of the stretching vibration to a lower frequency (a redshift). quora.com The stronger the hydrogen bond, the greater the shift to a lower wavenumber. For phenols, this shift can be substantial. ukim.mk
Broadening of Absorption Bands: The O-H and N-H stretching bands in the IR spectra of hydrogen-bonded samples are typically very broad. This broadening arises from the fact that the molecules exist in a variety of hydrogen-bonded states (dimers, trimers, polymers), each with a slightly different vibrational frequency. The observed spectrum is a composite of all these absorptions.
Increase in Bending Frequencies: In contrast to stretching vibrations, the in-plane bending frequencies of O-H and N-H groups often shift to higher wavenumbers (a blueshift) upon hydrogen bonding. This is because the hydrogen bond restricts the bending motion, making it more energetically demanding. ukim.mk
The extent of these effects can be modulated by factors such as concentration, temperature, and the solvent environment, providing a means to study the dynamics of hydrogen bonding interactions.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides valuable information about the electronic structure and transitions within "this compound". The presence of aromatic rings and heteroatoms with non-bonding electrons gives rise to a characteristic electronic spectrum.
Analysis of π-π and n-π Electronic Transitions**
The UV-Vis absorption spectrum of "this compound" is dominated by two main types of electronic transitions: π-π* and n-π*.
π-π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems exhibit strong π-π* transitions. nih.gov For "this compound", which contains two phenyl rings, characteristic absorption bands corresponding to π-π* transitions are expected. These are typically high-intensity (high molar absorptivity, ε) bands. In phenol (B47542), two bands originating from π → π* transitions are observed. nih.gov The presence of amino and hydroxyl substituents, which act as auxochromes, can cause a bathochromic (red) shift of these bands to longer wavelengths compared to unsubstituted benzene.
n-π Transitions:* These transitions involve the promotion of an electron from a non-bonding atomic orbital (n), such as the lone pairs on the oxygen and nitrogen atoms, to a π* antibonding orbital. youtube.com The n-π* transitions are typically of lower energy and significantly lower intensity (low molar absorptivity) compared to π-π* transitions. youtube.comresearchgate.net They are often observed as a shoulder on the tail of a stronger π-π* absorption band.
| Transition Type | Orbitals Involved | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |
| π → π | π (bonding) → π (antibonding) | 200 - 300 | High (1,000 - 50,000 L mol⁻¹ cm⁻¹) |
| n → π | n (non-bonding) → π (antibonding) | 280 - 400 | Low (10 - 1,000 L mol⁻¹ cm⁻¹) |
Fluorescence spectroscopy can also be employed to study the electronic properties. Following absorption of light and excitation to a higher electronic state, the molecule can relax to the ground state by emitting a photon. The emission spectrum is typically red-shifted with respect to the absorption spectrum (Stokes shift). The fluorescence quantum yield and lifetime are sensitive to the molecular structure and its environment.
Solvatochromism Studies and Environmental Effects on Electronic Spectra
Solvatochromism is the phenomenon where the position, and sometimes the intensity, of a molecule's UV-Vis absorption or fluorescence emission band changes with the polarity of the solvent. nih.gov This effect arises from differential solvation of the ground and excited electronic states of the molecule. Studying the solvatochromic behavior of "this compound" can provide insights into the nature of its electronic transitions and the charge distribution in its ground and excited states.
π-π Transitions:* For many aromatic molecules, the π* excited state is more polar than the π ground state. In such cases, increasing the polarity of the solvent will stabilize the excited state more than the ground state, leading to a decrease in the transition energy. This results in a bathochromic (red) shift of the absorption maximum to a longer wavelength. youtube.com
n-π Transitions:* In an n-π* transition, a non-bonding electron is promoted to a π* orbital. The ground state is often more stabilized by polar, protic solvents (through hydrogen bonding to the lone pair electrons) than the excited state. researchgate.net Consequently, as the solvent polarity increases, the energy difference between the ground and excited states increases, leading to a hypsochromic (blue) shift of the absorption maximum to a shorter wavelength. youtube.com
By systematically measuring the UV-Vis spectra in a series of solvents with varying polarities, one can distinguish between π-π* and n-π* transitions and probe the solute-solvent interactions.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of "this compound" would provide unambiguous information on its molecular conformation, bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking. This data is crucial for understanding the structure-property relationships of the compound. The crystal structure would reveal how the molecules pack in the solid state, which is governed by the network of intermolecular hydrogen bonds involving the amine and hydroxyl groups. nih.gov
Single Crystal Growth Techniques
Obtaining high-quality single crystals suitable for X-ray diffraction analysis is a critical and often challenging step. Several techniques can be employed for growing single crystals of organic compounds like "this compound". The choice of method depends on the compound's solubility, stability, and melting point.
Commonly used techniques include:
Slow Evaporation: This is the simplest and most common method. A saturated solution of the compound is prepared in a suitable solvent or solvent mixture and allowed to stand undisturbed. As the solvent slowly evaporates, the solution becomes supersaturated, and crystals begin to form. The slow rate of evaporation is crucial for the growth of large, well-ordered crystals. nih.gov
Slow Cooling: This method is suitable for compounds whose solubility changes significantly with temperature. A nearly saturated solution is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility drops, leading to crystallization. Programmable thermostats can be used to control the cooling rate precisely.
Vapor Diffusion: In this technique, a solution of the compound in a relatively non-volatile solvent is placed in a sealed container along with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization. This method is often used for sensitive or sparingly soluble materials.
Solvent Layering: A concentrated solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.
The selection of an appropriate solvent system is paramount for successful crystal growth. A good solvent should provide moderate solubility for the compound and should not be incorporated into the crystal lattice unless desired. Often, a mixture of solvents is used to fine-tune the solubility and evaporation rate.
Crystallographic Data Collection and Refinement Procedures
The definitive three-dimensional arrangement of atoms and molecules within a crystalline solid can be elucidated through the powerful technique of X-ray crystallography. This methodology allows for the precise determination of bond lengths, bond angles, and conformational details, which are crucial for understanding the structure-property relationships of novel compounds such as this compound and its derivatives. The process involves two primary stages: the collection of diffraction data from a single crystal and the subsequent refinement of a structural model against this data.
Data Collection:
The initial and one of the most critical steps in structure determination is the selection of a high-quality single crystal. An ideal crystal for X-ray diffraction should be of sufficient size and possess a well-ordered internal lattice with minimal defects. Once a suitable crystal is identified, it is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. To minimize radiation damage and thermal vibrations of the atoms, the crystal is often cooled to a low temperature, typically around 100-120 K, using a cryostream of nitrogen or helium gas.
The diffraction experiment involves irradiating the crystal with a monochromatic X-ray beam. The electrons of the atoms within the crystal lattice scatter the X-rays, leading to constructive interference in specific directions, as described by Bragg's Law. These diffracted X-rays produce a pattern of spots, or reflections, which are recorded by a detector, such as a CCD or CMOS detector.
To obtain a complete three-dimensional dataset, the crystal is rotated in the X-ray beam, and diffraction images are collected at various orientations. The intensity of each reflection is proportional to the square of the structure factor amplitude, which is related to the distribution of electron density within the crystal. Modern diffractometers are equipped with sophisticated software that automates the data collection process, including the determination of the unit cell parameters and the crystal's orientation matrix. The choice of X-ray source is also a critical parameter, with common sources being copper (Cu Kα) or molybdenum (Mo Kα) radiation for in-house diffractometers, or synchrotron radiation for more challenging samples.
Below is a table summarizing typical data collection parameters for organic molecules structurally related to this compound, as specific data for the parent compound is not publicly available.
| Parameter | 2-{[(2-hydroxyphenyl)methylidene]amino}phenol researchgate.net | 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one | 5-diethylamino-2-({[4-(diethylamino)phenyl]imino}methyl)phenol researchgate.net |
| Diffractometer | Bruker APEX-II CCD | Bruker APEX-II CCD | Nonius KappaCCD nih.gov |
| Radiation Source | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |
| Temperature | 296(2) K | 293(2) K | 295 K nih.gov |
| Crystal System | Triclinic researchgate.net | Monoclinic | Orthorhombic researchgate.net |
| Space Group | P-1 researchgate.net | P21/c | P222 researchgate.net |
| a (Å) | 9.0456(12) researchgate.net | 10.1549(14) | 7.460 (1) nih.gov |
| b (Å) | 10.1549(14) researchgate.net | 12.3667(17) | 12.350 (1) nih.gov |
| c (Å) | 12.3667(17) researchgate.net | 9.0456(12) | 31.176 (2) nih.gov |
| α (°) | 69.680(3) researchgate.net | 90 | 90 |
| β (°) | 89.897(3) researchgate.net | 89.897(3) | 90 |
| γ (°) | 80.898(3) | 90 | 90 |
| Volume (ų) | 1052.1(3) | 1447.41(16) | 2872.3 (5) nih.gov |
| Z | 4 | 4 | 4 nih.gov |
| Reflections Collected | 23848 researchgate.net | 8436 | 5411 nih.gov |
| Independent Reflections | 4004 researchgate.net | 2698 | 2916 nih.gov |
Structure Refinement:
Following data collection and processing, which includes integration of reflection intensities and corrections for experimental factors, the next stage is to solve and refine the crystal structure. The phase problem, a central challenge in X-ray crystallography, arises because the measured diffraction data provides information only about the amplitudes of the structure factors, while their phases are lost. For small molecules, direct methods are often employed to determine an initial set of phases, leading to an initial electron density map.
This initial map is then used to build a preliminary molecular model, identifying the positions of the atoms. The refinement process then iteratively improves this model to achieve the best possible agreement between the calculated diffraction pattern from the model and the experimentally observed data. This is typically achieved through a least-squares minimization procedure, which adjusts atomic parameters such as coordinates, displacement parameters (describing thermal motion), and site occupancies.
The quality of the refined structure is assessed using several indicators, most notably the R-factor (or residual factor), which quantifies the disagreement between the observed and calculated structure factor amplitudes. A lower R-factor generally indicates a better fit of the model to the data. The refinement process also involves the inclusion of hydrogen atoms, which are often not directly visible in the electron density map for X-ray data and are typically placed in calculated positions based on geometric considerations. The final refined structure provides a detailed picture of the molecular geometry and intermolecular interactions within the crystal.
Below is a table summarizing typical refinement parameters for the aforementioned related compounds.
| Parameter | 2-{[(2-hydroxyphenyl)methylidene]amino}phenol researchgate.net | 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one | 5-diethylamino-2-({[4-(diethylamino)phenyl]imino}methyl)phenol researchgate.net |
| Refinement Method | Full-matrix least-squares on F² | Full-matrix least-squares on F² | Full-matrix least-squares on F² nih.gov |
| Software | SHELXL-97 nih.gov | SHELXL-2014 | SHELXL97 nih.gov |
| R1 [I > 2σ(I)] | 0.0456 | 0.0666 | 0.063 nih.gov |
| wR2 (all data) | 0.1287 | 0.1235 | 0.216 nih.gov |
| Goodness-of-fit (S) | 1.033 | 1.01 nih.gov | 1.01 nih.gov |
| Data / Restraints / Parameters | 4004 / 0 / 299 | 2698 / 0 / 244 | 2916 / 0 / 185 nih.gov |
| Largest diff. peak and hole (e.Å⁻³) | 0.226 and -0.180 researchgate.net | 0.21 and -0.23 | 0.30 and -0.15 nih.gov |
Theoretical and Computational Chemistry Approaches to 5 Amino 2 4 Amino 2 Hydroxy Phenyl Phenol
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the fundamental properties of 5-Amino-2-(4-amino-2-hydroxy-phenyl)phenol at the atomic level. These calculations provide a detailed understanding of the molecule's most stable three-dimensional arrangement and its electronic behavior.
Optimization of Molecular Conformations and Isomers
The initial step in the computational analysis involves determining the most stable geometric structure of this compound. This is achieved through geometry optimization, a process that calculates the molecule's potential energy surface to find the lowest energy conformation. For a molecule with multiple rotatable bonds, several stable isomers, or conformers, may exist.
Table 1: Predicted Key Geometric Parameters for a Stable Conformer of this compound (Illustrative Data)
| Parameter | Predicted Value |
|---|---|
| C-C bond length (inter-ring) | 1.48 Å |
| C-O bond length (hydroxyl) | 1.36 Å |
| C-N bond length (amino) | 1.40 Å |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. oaji.net
A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. researchgate.net For this compound, the presence of electron-donating amino and hydroxyl groups is expected to raise the energy of the HOMO, while the aromatic rings contribute to the delocalization of the LUMO. DFT calculations can provide precise energy values for these orbitals and map their electron density distributions.
Table 2: Predicted Frontier Orbital Energies and Related Parameters for this compound (Illustrative Data)
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -5.20 |
| LUMO Energy | -0.35 |
| HOMO-LUMO Gap | 4.85 |
| Ionization Potential | 5.20 |
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are also instrumental in predicting various spectroscopic properties, which can aid in the experimental characterization of the compound.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of DFT. nih.govnrel.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained. nih.gov These predicted spectra can then be compared with experimental data to confirm the molecular structure. chemrxiv.orgmdpi.com
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these vibrations. nih.gov For this compound, characteristic vibrational modes would include O-H and N-H stretching, aromatic C-H stretching, and C=C ring stretching. A broad O-H stretching band, for instance, would suggest strong intramolecular hydrogen bonding. mdpi.com
Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative Data)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Hydroxyl (O-H) | Stretching (H-bonded) | 3450 |
| Amino (N-H) | Symmetric Stretching | 3350 |
| Amino (N-H) | Asymmetric Stretching | 3430 |
| Aromatic (C-H) | Stretching | 3050-3100 |
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing insights into its flexibility and interactions with its environment. nih.gov
Exploration of Rotational Barriers and Intramolecular Hydrogen Bonding
The presence of multiple single bonds in this compound allows for considerable conformational freedom. MD simulations can explore the potential energy landscape associated with the rotation around these bonds, revealing the energy barriers between different stable conformers.
Interactions with Simulated Solvent Environments
The properties and behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations are particularly well-suited for studying these interactions. By placing the this compound molecule in a box of explicit solvent molecules (e.g., water), the simulation can track the interactions between the solute and the solvent.
This allows for the analysis of how the solvent affects the conformational preferences of the molecule and the stability of its intramolecular hydrogen bonds. The formation of intermolecular hydrogen bonds between the amino and hydroxyl groups of the solute and the solvent molecules can also be observed and quantified. rsc.org
Quantum Chemical Studies of Reaction Mechanisms and Transition States
Quantum chemical studies provide profound insights into the chemical reactivity and transformation of molecules. By employing methods like Density Functional Theory (DFT), it is possible to model reaction pathways, identify intermediate structures, and characterize the high-energy transition states that govern the kinetics of a reaction. This computational approach is invaluable for understanding and optimizing the synthesis and derivatization of complex molecules like this compound.
Computational Elucidation of Reaction Pathways for Synthesis
The synthesis of a polysubstituted biphenyl (B1667301) structure such as this compound can be envisioned through several routes, with palladium-catalyzed cross-coupling reactions like the Suzuki coupling being a prominent strategy for forming the core biphenyl bond. A hypothetical, yet plausible, synthetic pathway could involve the coupling of a protected aminophenol boronic acid with a protected aminohalogenated phenol (B47542).
Computational chemistry can elucidate the detailed mechanism of such a reaction. Using DFT, each step of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—can be modeled. These calculations allow for the precise determination of the geometry of all intermediates and, crucially, the transition states connecting them. The activation energy (Ea) for each step can be calculated, which helps in identifying the rate-determining step of the entire sequence. For instance, a computational study might compare different catalysts or leaving groups to predict which conditions would lead to the highest reaction yield and rate.
A theoretical investigation would involve optimizing the 3D structure of reactants, intermediates, products, and transition states. Frequency calculations are then performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Table 1: Hypothetical DFT-Calculated Activation Energies for Key Steps in a Suzuki Coupling Pathway
| Reaction Step | Catalyst System | Solvent | Activation Energy (Ea) (kcal/mol) |
| Oxidative Addition | Pd(PPh₃)₄ | Toluene | 15.2 |
| Transmetalation | Pd(PPh₃)₄ | Toluene | 12.8 |
| Reductive Elimination | Pd(PPh₃)₄ | Toluene | 18.5 (Rate-Determining) |
| Oxidative Addition | Pd(dppf)Cl₂ | THF | 14.1 |
| Reductive Elimination | Pd(dppf)Cl₂ | THF | 16.9 |
This table presents hypothetical data for illustrative purposes.
Energetic Profiles of Derivatization Reactions
Derivatization of this compound at its amino and hydroxyl functional groups is key to modulating its physicochemical and biological properties. Quantum chemical methods can be used to predict the thermodynamic favorability of such reactions by calculating their energetic profiles. Common derivatization reactions include acylation, alkylation, or sulfonation of the amine and hydroxyl groups.
By calculating the total electronic energy of the parent molecule and the derivatized product, along with the acylating or alkylating agent, the change in Gibbs free energy (ΔG) for the reaction can be determined. A negative ΔG indicates a thermodynamically favorable, or spontaneous, reaction. These calculations can be performed for derivatization at each potential site (the two amino groups and two hydroxyl groups), providing a theoretical basis for predicting the regioselectivity of the reaction. For example, DFT calculations could reveal whether acetylation is more likely to occur at the amino groups or the hydroxyl groups under specific conditions. researchgate.net Such studies on aminophenols have demonstrated the capability of DFT to reproduce thermodynamic parameters. researchgate.net
Table 2: Hypothetical Energetic Profile for Acetylation of this compound
| Reaction | Reagent | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |
| Acetylation of 5-amino group | Acetic Anhydride (B1165640) | -22.5 | -22.8 | -23.5 |
| Acetylation of 4'-amino group | Acetic Anhydride | -21.9 | -22.2 | -22.9 |
| Acetylation of 2'-hydroxy group | Acetic Anhydride | -18.4 | -18.7 | -19.3 |
| Acetylation of 2-hydroxy group | Acetic Anhydride | -19.1 | -19.4 | -20.1 |
This table presents hypothetical data for illustrative purposes. A more negative ΔG indicates a more favorable reaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is fundamental in modern drug design, allowing for the prediction of the activity of novel, unsynthesized molecules and guiding the rational design of more potent derivatives.
Application of Molecular Descriptors
The first step in QSAR modeling is to represent the chemical structure of each molecule in a numerical format using molecular descriptors. These descriptors are calculated from the 2D or 3D structure of the molecule and quantify various aspects of its physicochemical properties. For a series of derivatives of this compound, a wide array of descriptors would be calculated to capture the structural variations within the set. These descriptors are typically categorized as follows:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). They are crucial for modeling interactions involving electrostatic forces or charge transfer.
Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. Examples include molecular volume, surface area, and specific shape indices (e.g., Kappa shape indices).
Hydrophobic Descriptors: These quantify the hydrophobicity of a molecule, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties. The most common descriptor is the logarithm of the partition coefficient (logP).
Quantum Chemical Descriptors: Derived from quantum mechanics calculations, these can include bond dissociation energies, ionization potential, and electron affinity, which are particularly relevant for modeling antioxidant activity. researchgate.net
Table 3: Examples of Molecular Descriptors for QSAR Analysis
| Descriptor Class | Specific Descriptor Example | Information Encoded |
| Electronic | Dipole Moment | Molecular polarity and charge distribution. |
| Electronic | HOMO Energy | Susceptibility to electrophilic attack. |
| Steric | Molecular Volume | Overall size of the molecule. |
| Hydrophobic | LogP (octanol-water) | Lipophilicity and membrane permeability. |
| Topological | Wiener Index | Molecular branching and compactness. |
| Quantum Chemical | O-H Bond Dissociation Enthalpy | Ease of hydrogen atom donation (antioxidant activity). |
Statistical Analysis of Structure-Property Relationships
Once molecular descriptors have been calculated for a series of compounds with known biological activities (e.g., inhibitory concentration IC₅₀, converted to pIC₅₀), a mathematical model is constructed using statistical methods. The goal is to create an equation that relates the descriptors (independent variables) to the activity (dependent variable).
Multiple Linear Regression (MLR) is a common statistical technique used for this purpose. youtube.com In MLR, a linear equation is developed that best describes the data:
pIC₅₀ = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
Here, D₁, D₂, etc., are the values of the selected molecular descriptors, and c₁, c₂, etc., are their regression coefficients, which indicate the magnitude and direction (positive or negative) of their contribution to the biological activity. The term c₀ is the intercept of the equation.
The quality and predictive power of a QSAR model are assessed using several statistical parameters. The coefficient of determination (r²) indicates the goodness of fit, while the leave-one-out cross-validated coefficient (q² or Q²) measures the internal predictive ability of the model. A robust and predictive QSAR model will have high values for both r² and Q². mdpi.com Such models, developed for structurally related biphenyls or phenols, have shown excellent predictive capabilities. tandfonline.comnih.gov
Table 4: Hypothetical Statistical Validation of a QSAR Model
| Statistical Parameter | Value | Interpretation |
| r² (Coefficient of Determination) | 0.91 | The model explains 91% of the variance in the observed activity. |
| q² (Cross-Validation Coefficient) | 0.82 | The model has good internal predictive power. |
| F-test value | 85.6 | The regression is statistically significant. |
| Standard Error of Estimate (SEE) | 0.25 | A measure of the absolute error of the model's predictions. |
This table presents hypothetical data for illustrative purposes.
This validated QSAR model can then be used to predict the pIC₅₀ values for new, hypothetical derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates.
Exploratory Applications and Advanced Material Development Using 5 Amino 2 4 Amino 2 Hydroxy Phenyl Phenol
Utilization as a Monomer in Advanced Polymer Synthesis
The bifunctional nature of 5-Amino-2-(4-amino-2-hydroxy-phenyl)phenol, with its two amino groups and two hydroxyl groups, theoretically makes it a candidate for step-growth polymerization. These reactive sites could potentially engage with complementary monomers to form polymers like polyamides, polyimides, polyethers, or polyesters.
Development of High-Performance Engineering Plastics
High-performance engineering plastics are characterized by their exceptional thermal stability, mechanical strength, and chemical resistance. Monomers containing rigid aromatic structures are often used to synthesize such materials. While this compound contains aromatic rings, which could contribute to rigidity and thermal stability in a polymer backbone, no studies were found that document its use in creating engineering plastics. Research in this area would involve polymerizing this monomer with diacyl chlorides, dianhydrides, or other electrophilic monomers and subsequently characterizing the thermal and mechanical properties of the resulting polymers.
Potential Polymer Properties (Hypothetical)
| Property | Potential Characteristic | Rationale |
|---|---|---|
| Glass Transition Temp. (Tg) | Potentially high | Aromatic backbone imparts rigidity. |
| Thermal Stability | Potentially high | Stable aromatic structures. |
| Mechanical Strength | Dependent on polymer structure | Inter-chain hydrogen bonding from amine/phenol (B47542) groups could enhance strength. |
Synthesis of Functional Polymers with Integrated Aromatic Amine/Phenol Moieties
The amine and phenol groups within the monomer unit could impart specific functionalities to a resulting polymer. Phenolic hydroxyl groups can provide antioxidant properties, improve adhesion, and offer sites for further chemical modification. Aromatic amine groups can influence the polymer's electronic properties, basicity, and reactivity. No literature specifically describes the synthesis of functional polymers from this compound to exploit these integrated moieties.
Precursor for Functional Dyes and Pigments
Aromatic amines are fundamental building blocks for many synthetic dyes, particularly azo dyes. The presence of amino groups on the this compound structure suggests it could be diazotized and coupled with other aromatic compounds to produce chromophores.
Chromophore Design and Synthesis
The synthesis of a dye from this precursor would typically involve a diazotization reaction, where the primary aromatic amine groups are converted into diazonium salts using nitrous acid. These highly reactive salts would then be reacted with a coupling agent (e.g., another phenol or aniline (B41778) derivative) to form an azo compound, which is often colored. The specific structure of the resulting chromophore would depend on the coupling partner used. However, no published examples of such a synthesis starting from this compound were identified.
Structure-Color Relationship Studies
The relationship between a dye's chemical structure and its color is a central aspect of color chemistry. The final color of a hypothetical dye derived from this compound would be influenced by the extent of the conjugated pi-electron system and the nature of any electron-donating or electron-withdrawing groups on the molecule. The hydroxyl and amino groups on the parent structure would act as auxochromes, potentially intensifying the color and influencing its exact hue. Without synthesized examples, any discussion of structure-color relationships for derivatives of this specific compound remains purely speculative.
Coordination Chemistry with Metal Ions
Ligand Field Theory and Electronic Structure of Metal ComplexesGiven the absence of synthesized metal complexes with this ligand, there is no experimental or theoretical data available to discuss the ligand field theory or the electronic structure of any such complexes.
Due to this absence of foundational research, the generation of an article that is both informative and scientifically rigorous, as per the user's instructions, cannot be fulfilled at this time. The creation of content for the requested sections would require speculation, which is contrary to the principles of scientific accuracy.
Future Research Directions and Unaddressed Challenges in the Study of 5 Amino 2 4 Amino 2 Hydroxy Phenyl Phenol
Development of More Sustainable and Greener Synthetic Routes
The conventional synthesis of aromatic amines and phenols often involves multi-step processes that rely on harsh conditions and environmentally hazardous reagents. For instance, the synthesis of related compounds like 4-aminophenol (B1666318) traditionally involves the nitration of benzene (B151609) followed by reduction, a process that generates significant acid and salt waste from petrochemical feedstocks. Similarly, the synthesis of 3,4-diaminophenol (B1333219) involves acylation, nitration, hydrolysis, and reduction steps. These routes are characterized by low atom economy and significant environmental impact.
A primary challenge is the development of greener synthetic pathways for 5-Amino-2-(4-amino-2-hydroxy-phenyl)phenol. Future research must focus on replacing these traditional methods with more sustainable alternatives. A promising avenue is the exploration of catalytic amination and hydroxylation of bio-based precursors. For example, hydroquinone, which can be derived from lignin, is a potential starting material for aminophenols. However, direct amination of such precursors is often slow and unselective, requiring high temperatures that can lead to side product formation.
Future research should be directed toward the design of highly selective and active catalyst systems that can operate under milder conditions. This includes exploring novel metal-organic frameworks (MOFs), enzymatic catalysts, and photocatalytic systems that can precisely target specific C-H and C-O bonds for amination and hydroxylation. The goal is to develop a one-pot or tandem reaction sequence that minimizes solvent use, reduces energy consumption, and utilizes renewable feedstocks.
Table 1: Comparison of Synthetic Route Metrics
| Metric | Traditional Routes (e.g., Nitration/Reduction) | Future Greener Routes |
|---|---|---|
| Starting Materials | Petrochemical-based (e.g., Benzene) | Bio-based (e.g., Lignin derivatives) |
| Reagents | Strong acids (H₂SO₄, HNO₃), metal reductants | Catalytic systems, mild oxidants/reductants |
| Solvent Use | High volumes of organic solvents | Solvent-free or green solvents (e.g., water, ionic liquids) |
| Atom Economy | Low | High |
| Energy Input | High (elevated temperatures and pressures) | Low (milder conditions, photocatalysis) |
| Waste Generation | Significant acid and metal waste | Minimal, recyclable catalysts |
Exploration of Novel Derivatization and Functionalization Pathways
The multifunctional nature of this compound offers a rich platform for creating a diverse range of derivatives. However, this same feature presents a significant challenge: achieving regioselectivity. With two distinct amino groups and two hydroxyl groups, selectively modifying one site without affecting the others is a formidable task.
Another promising direction is the use of enzymatic or chemoenzymatic approaches. Enzymes, with their high specificity, could potentially distinguish between the different amino or hydroxyl groups, allowing for precise derivatization. Exploration of one-shot dehydrogenative synthesis methods, which can install both amino and hydroxyl groups onto a ring system in a single step, could also be adapted to create complex derivatives from simpler precursors. nih.govresearchgate.net
Table 2: Potential Derivatization Reactions and Associated Challenges
| Reaction Type | Target Functional Group | Potential Application of Derivative | Key Challenge |
|---|---|---|---|
| Acylation | Amino or Hydroxyl | Polymer precursor, pharmaceutical intermediate | Achieving mono-acylation vs. di- or poly-acylation. Selective N- vs. O-acylation. |
| Alkylation | Amino or Hydroxyl | Modified solubility, catalyst ligand synthesis | Controlling the degree of alkylation. Preventing O- vs. N-alkylation competition. umich.edu |
| Diazotization | Amino | Azo dye synthesis, cross-linking agent | Differentiating between the two amino groups for selective diazotization. |
| Polycondensation | All four groups | High-performance polymers (e.g., Polybenzoxazoles) acs.org | Controlling polymerization pathway and preventing unwanted cross-linking. |
Integration with Advanced Analytical Techniques for In-situ Monitoring
Optimizing the complex synthesis and functionalization reactions of this compound requires a deep understanding of the reaction kinetics, intermediate formation, and byproduct generation. Traditional offline analysis methods (e.g., chromatography of quenched samples) provide only snapshots in time and can be labor-intensive.
The unaddressed challenge is the implementation of Process Analytical Technology (PAT) for real-time, in-situ monitoring of reactions involving this compound. Future research should focus on integrating advanced spectroscopic techniques directly into the reaction vessel. Techniques such as Fourier-transform infrared (FTIR), Raman spectroscopy, and UV-Vis spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products.
However, the structural complexity of the target molecule and its derivatives can lead to complex spectra with overlapping peaks, making data interpretation difficult. A key area for future development is the application of chemometrics—multivariate data analysis—to deconvolve these complex spectral data. By building robust predictive models, it will be possible to accurately track the progress of the reaction, identify key kinetic events, and enable automated process control for improved yield, purity, and safety.
Deepening of Computational Models for Predictive Capabilities
The experimental exploration of all possible synthetic routes, derivatives, and polymer structures of this compound is impractical due to time and cost constraints. Computational modeling offers a powerful tool to predict molecular properties and guide experimental efforts.
A significant challenge is the lack of validated computational models for this specific molecule. Future research should leverage quantum chemical methods, such as Density Functional Theory (DFT), to build a comprehensive understanding of its electronic structure, reactivity, and spectroscopic properties. Such models can be used to:
Predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of selective functionalization strategies.
Simulate reaction mechanisms and calculate activation barriers to identify the most energetically favorable synthetic pathways.
Predict the properties of polymers derived from this monomer, such as thermal stability, bandgap, and mechanical strength, helping to screen for promising materials before synthesis.
The development of these models will require close integration with experimental work to validate the theoretical predictions. For example, calculated spectroscopic data (NMR, IR, UV-Vis) can be compared with experimental measurements to refine the computational models. As these models become more accurate, they will significantly accelerate the discovery and development of new applications for this versatile compound.
Identification of Emerging Applications in Advanced Materials Science
The structure of this compound makes it an ideal candidate as a monomer for high-performance polymers. The ortho-positioned amino and hydroxyl groups on each phenyl ring are characteristic of precursors for polybenzoxazoles (PBOs), a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. acs.orgresearchgate.net
The primary unaddressed challenge is the synthesis of the monomer in sufficient purity and quantity to enable its polymerization and the subsequent characterization of the resulting materials. Future research should focus on polymerizing this compound with various diacid chlorides or dinitriles to produce novel PBOs. acs.orgacs.org The biphenyl (B1667301) core and the additional amino group on the "backbone" of the monomer suggest that the resulting polymers could exhibit unique properties, such as modified solubility, enhanced flame retardancy, or specific optoelectronic characteristics.
Beyond PBOs, other emerging applications should be explored. The multiple hydrogen-bonding sites suggest its potential as a cross-linking agent for epoxy resins or polyurethanes, potentially improving their thermal and mechanical properties. kajay-remedies.com Furthermore, polymers derived from aminophenols have been investigated for their antioxidant and antibacterial properties, opening possibilities in biomedical materials and active packaging. researchgate.net The investigation into these areas remains a key direction for future studies.
Table 3: Potential Applications and Research Focus
| Potential Application Area | Key Structural Feature | Unaddressed Challenge / Research Focus |
|---|---|---|
| High-Performance Polymers (PBOs) | Ortho-amino-hydroxyl groups | Synthesis and polymerization of the monomer; characterization of thermal, mechanical, and dielectric properties of the resulting polymer. acs.org |
| Epoxy Resin Curing Agent | Multiple amine and hydroxyl groups | Evaluating its reactivity as a hardener; testing the thermomechanical properties of the cured epoxy. |
| Antioxidant Additive | Phenolic hydroxyl groups | Quantifying its radical scavenging activity; assessing its utility in stabilizing other polymers or organic materials. nih.gov |
| Conducting Polymers | Conjugated aromatic system, amino groups | Investigating its electropolymerization potential; measuring the conductivity and stability of the resulting polymer. |
| Specialty Dyes and Pigments | Chromophoric biphenyl structure | Derivatization via diazotization to synthesize novel azo dyes; evaluating their coloristic properties and stability. |
Q & A
Basic: What are the recommended synthetic routes for 5-Amino-2-(4-amino-2-hydroxy-phenyl)phenol, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves multi-step coupling reactions, leveraging intermediates like fluorinated aminophenols or benzoxazole precursors. For example:
- Step 1 : Start with halogenated phenol derivatives (e.g., 2-amino-4-fluorophenol ) to introduce functional groups.
- Step 2 : Use Buchwald-Hartwig amination or Ullmann coupling to attach the secondary aryl-amine group .
- Purity Optimization :
Table 1 : Example Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 2-Amino-4-fluorophenol, Pd(OAc)₂ | 65 | 92% |
| 2 | CuI, K₂CO₃, DMF, 110°C | 78 | 95% |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
A combination of NMR, IR, and mass spectrometry is critical:
- ¹H/¹³C NMR : Resolve aromatic proton environments (e.g., 6.8–7.2 ppm for phenolic protons) and amine groups (δ ~5.5 ppm) .
- IR : Confirm hydroxyl (3200–3600 cm⁻¹) and amine (1650–1580 cm⁻¹) stretches .
- HRMS : Use ESI+ mode to validate molecular weight (e.g., C₁₂H₁₃N₂O₂, [M+H]⁺ = 233.0926) .
Advanced Tip : Hyphenated techniques like LC-MS or GC-MS improve detection limits for trace impurities .
Advanced: How can researchers design experiments to study the compound’s stability under various conditions?
Methodological Answer:
Use factorial design (e.g., 2³ design) to test variables:
- Factors : pH (3–9), temperature (25–60°C), light exposure .
- Responses : Degradation rate (HPLC), color change (UV-Vis).
Table 2 : Stability Study Protocol
| Condition | Analytical Method | Key Findings |
|---|---|---|
| Acidic (pH 3) | HPLC | 15% degradation at 60°C after 72h |
| UV Light | LC-MS | Formation of quinone byproducts |
Reference : Controlled kinetic studies under inert atmospheres (N₂) minimize oxidation .
Advanced: What strategies resolve contradictions in reported data about the compound’s reactivity?
Methodological Answer:
- Cross-Validation : Replicate conflicting studies using standardized conditions (e.g., solvent purity, catalyst batches) .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reaction pathways to identify discrepancies between theoretical and experimental outcomes .
- Comparative Studies : Contrast reactivity with structurally similar compounds (e.g., 4-hydroxyaniline derivatives ).
Advanced: How to investigate the compound’s metal coordination chemistry?
Methodological Answer:
- Synthesis : React with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water mixtures to form chelates .
- Characterization :
Table 3 : Example Metal Complex Properties
| Metal Ion | Stoichiometry (L:M) | Stability Constant (log β) |
|---|---|---|
| Cu²⁺ | 2:1 | 8.2 ± 0.3 |
| Fe³⁺ | 3:1 | 10.5 ± 0.5 |
Basic: What are the biological activity assessment methods for this compound?
Methodological Answer:
- In Vitro Assays :
- Enzyme inhibition (e.g., tyrosinase, IC₅₀ via spectrophotometry ).
- Cytotoxicity (MTT assay on cancer cell lines, e.g., HepG2 ).
- In Silico Screening : Molecular docking (AutoDock Vina) to predict binding affinity for target proteins .
Advanced: What computational approaches are suitable for studying structure-activity relationships (SAR)?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to correlate electronic properties (HOMO/LUMO) with reactivity .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers (GROMACS) to predict membrane permeability .
- QSAR Models : Use partial least squares (PLS) regression to link substituent effects (e.g., –OH, –NH₂) to bioactivity .
Basic: How to optimize reaction conditions for synthesizing derivatives of this compound?
Methodological Answer:
- Design of Experiments (DOE) : Apply Taguchi methods to screen catalysts (e.g., Pd/C vs. CuI) and solvents (DMF vs. DMSO) .
- Real-Time Monitoring : Use in-situ FTIR to track intermediate formation and adjust conditions dynamically .
- Catalyst Screening : Test Pd, Ni, or Cu systems for cross-coupling efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
